Oxirane, [(10-undecenyloxy)methyl]-
Description
Contextualization of Oxirane Compounds in Advanced Chemistry
Oxirane compounds, more commonly known as epoxides, are a cornerstone of modern organic chemistry and materials science. ontosight.ai Their utility stems from a unique combination of stability under certain conditions and high reactivity under others, making them valuable intermediates in a vast array of chemical transformations.
The defining feature of an oxirane is a three-membered ring composed of two carbon atoms and one oxygen atom. ontosight.aifiveable.me This cyclic ether structure is characterized by significant ring strain, with bond angles of approximately 60°, a considerable deviation from the ideal tetrahedral angle of 109.5°. masterorganicchemistry.com This inherent strain, estimated to be around 25 kcal/mol, renders the epoxide ring susceptible to ring-opening reactions by a wide variety of nucleophiles, including alcohols, amines, and thiols. fiveable.memasterorganicchemistry.com These reactions can be catalyzed by either acids or bases, providing a versatile toolkit for synthetic chemists. masterorganicchemistry.comlibretexts.org The ability of the oxirane ring to readily undergo nucleophilic attack is a key driver of its utility as a reactive intermediate in the synthesis of more complex molecules and polymers. fiveable.me
Significance of Long-Chain Alkenyl-Functionalized Glycidyl (B131873) Ethers in Polymer and Materials Science
The incorporation of a long-chain alkenyl group, such as the 10-undecenyl group in Oxirane, [(10-undecenyloxy)methyl]-, imparts unique and highly desirable properties to the glycidyl ether monomer. These long hydrocarbon chains introduce a significant degree of hydrophobicity. d-nb.inforesearchgate.net When polymerized, these monomers can lead to the formation of apolar aliphatic polyethers. d-nb.inforesearchgate.net
A particularly important application lies in the synthesis of amphiphilic polymers. d-nb.info By copolymerizing long-chain alkenyl glycidyl ethers with hydrophilic monomers like ethylene (B1197577) oxide, researchers can create block or statistical copolymers. d-nb.inforesearchgate.net These amphiphilic polyethers can self-assemble in aqueous solutions to form micelles, which have applications as viscosity enhancers, components of supramolecular hydrogels, and polymeric surfactants. d-nb.inforesearchgate.net The presence of the terminal double bond from the alkenyl group also offers a site for further chemical modification, such as cross-linking or grafting, providing an additional level of control over the final material properties. wikipedia.org The ability to create materials with tunable properties, such as thermoresponsiveness, is a key driver for research in this area. rsc.orgnih.gov
Research Trajectories for Oxirane, [(10-undecenyloxy)methyl]-
Current and future research involving Oxirane, [(10-undecenyloxy)methyl]- and similar long-chain functionalized glycidyl ethers is focused on several key areas. A primary trajectory is the development of novel "smart" materials that respond to external stimuli like temperature. rsc.orgnih.gov The controlled polymerization of these monomers, often through anionic ring-opening polymerization (AROP), allows for the synthesis of well-defined polymer architectures, including homopolymers and block copolymers with narrow molecular weight distributions. rsc.orgrsc.org
Researchers are actively exploring the synthesis of amphiphilic triblock copolymers using polyethylene (B3416737) glycol (PEG) as a hydrophilic block and poly(alkyl glycidyl ether)s as hydrophobic blocks. rsc.orgrsc.org These materials can form thermo-responsive hydrogels with potential applications in drug delivery systems. rsc.org Furthermore, the functional alkenyl group provides a platform for post-polymerization modifications, enabling the creation of functionalized porous microspheres and other advanced materials with applications in areas like chromatography and bioseparations. nih.govresearchgate.net The ongoing investigation into the structure-property relationships of these polymers continues to expand their potential applications in diverse fields, from biomedical materials to advanced coatings. researchgate.netresearchgate.net
| Property | Description |
| IUPAC Name | Oxirane, [(10-undecenyloxy)methyl]- |
| Other Names | 1-(allyloxy)-2,3-epoxypropane, undecenyl glycidyl ether |
| Key Functional Groups | Oxirane (epoxide) ring, Alkenyl (undecenyl) group |
| Molecular Formula | C14H26O2 |
| Molar Mass | 226.36 g/mol |
Structure
2D Structure
3D Structure
Properties
CAS No. |
86714-06-9 |
|---|---|
Molecular Formula |
C14H26O2 |
Molecular Weight |
226.35 g/mol |
IUPAC Name |
2-(undec-10-enoxymethyl)oxirane |
InChI |
InChI=1S/C14H26O2/c1-2-3-4-5-6-7-8-9-10-11-15-12-14-13-16-14/h2,14H,1,3-13H2 |
InChI Key |
YSTQDEIJJRSQEG-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCCCCCCOCC1CO1 |
Origin of Product |
United States |
Synthetic Methodologies for Oxirane, 10 Undecenyloxy Methyl and Analogues
General Epoxidation Routes for Unsaturated Precursors
The terminal double bond present in the 10-undecenyl chain of the target molecule is susceptible to epoxidation, a fundamental transformation in organic synthesis that yields valuable oxirane compounds. royalsocietypublishing.org These methods are broadly categorized into catalytic and nucleophilic approaches.
Catalytic epoxidation is a preferred method for converting unactivated terminal alkenes into epoxides due to its efficiency and selectivity. A range of catalysts, from transition metal complexes to enzymes, can be employed.
Transition metal catalysts have been extensively developed for this purpose. For instance, iron complexes prepared in situ from common reagents have been shown to efficiently epoxidize terminal olefins using peracetic acid as the oxidant, with reactions often completing in under five minutes at 0 °C. acs.org Another effective system utilizes methyltrioxorhenium (MTO) as a catalyst with aqueous hydrogen peroxide. The addition of a catalytic amount of a nitrogen-containing ligand like 3-cyanopyridine can accelerate the reaction and lead to high yields of functionalized epoxides. rsc.org
Enzymatic catalysis offers a green alternative to traditional chemical methods. mdpi.com Unspecific peroxygenases (UPOs), which are robust extracellular enzymes requiring only H₂O₂ as a cosubstrate, have demonstrated the ability to catalyze the epoxidation of long-chain terminal alkenes (C12 to C20). mdpi.com While various UPOs can convert these alkenes, differences in selectivity and turnover have been observed, with some enzymes favoring the formation of the desired terminal epoxide over other hydroxylated byproducts. mdpi.com
Table 1: Comparison of Catalytic Systems for Terminal Alkene Epoxidation
| Catalyst System | Oxidant | Key Features | Reference |
|---|---|---|---|
| In situ-prepared ferric phenanthroline | Peracetic acid | Fast reaction times (<5 min); Low catalyst loadings. | acs.org |
| Methyltrioxorhenium (MTO) / 3-Cyanopyridine | Aqueous H₂O₂ | Speeds turnover; High yields for functionalized epoxides. | rsc.org |
| Unspecific Peroxygenases (UPOs) | H₂O₂ | Biocatalytic and green alternative; Selectivity varies with enzyme type. | mdpi.com |
Nucleophilic epoxidation is a complementary strategy that is particularly effective for electron-deficient alkenes, such as α,β-unsaturated carbonyl compounds. chem-station.comorganicreactions.orgwikipedia.org This method typically involves the use of a nucleophilic oxidant, like hydrogen peroxide or tert-butyl hydroperoxide, under basic conditions. chem-station.com
The reaction mechanism proceeds via a nucleophilic 1,4-addition (conjugate addition) of the peroxide to the electron-poor double bond. chem-station.comwikipedia.org This is followed by an intramolecular cyclization to form the three-membered oxirane ring, with the expulsion of a leaving group. chem-station.com Because this method is tailored for electron-withdrawing groups, it is generally unreactive towards the electron-rich, unactivated terminal double bond found in Oxirane, [(10-undecenyloxy)methyl]-. chem-station.comresearchgate.net The classical example of this approach is the Weitz-Scheffer epoxidation of α,β-unsaturated ketones. organicreactions.orgresearchgate.net
Synthesis of Glycidyl (B131873) Ethers with Long Aliphatic Chains
The core structure of Oxirane, [(10-undecenyloxy)methyl]- is a glycidyl ether. The synthesis of such compounds, especially those with long, hydrophobic alkyl or alkenyl chains, is of significant interest for creating monomers for polymerization. d-nb.inforesearchgate.netnih.gov The primary method involves the reaction of an alcohol with epichlorohydrin (B41342).
Glycidyl ethers can be prepared through sequential reaction steps. One common multi-step process involves the initial reaction of an alcohol with a molar excess of epichlorohydrin in the presence of a Lewis acid catalyst, such as tin(IV) chloride or boron trifluoride. google.come3s-conferences.org This step forms a chlorohydrin ether intermediate. The subsequent step is a dehydrochlorination reaction, typically carried out by adding a strong base like sodium hydroxide (B78521), which promotes ring closure to form the final glycidyl ether. google.comgoogleapis.com
An alternative multi-step strategy involves reacting the corresponding long-chain alcohol with allyl bromide to form an allyl ether. This is then followed by the epoxidation of the allyl double bond using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) to yield the glycidyl ether. researchgate.net
For efficiency, one-pot syntheses are often preferred. A general and widely used one-pot protocol for synthesizing long-chain alkyl glycidyl ethers was introduced by Mouzin et al. researchgate.netsemanticscholar.org This method involves reacting the respective alcohol (in this case, 10-undecen-1-ol) with epichlorohydrin in the presence of a base, such as aqueous sodium hydroxide. researchgate.net
To overcome the immiscibility of the reactants, the reaction is often performed under phase-transfer catalysis (PTC) conditions. d-nb.infochalmers.se A phase-transfer catalyst, such as tetrabutylammonium bromide or benzyltrimethylammonium chloride, facilitates the transfer of the deprotonated alcohol (alkoxide) from the aqueous phase to the organic phase where it can react with epichlorohydrin. d-nb.infogoogleapis.com Solvent-free systems have also been developed, where a solid base and a phase-transfer catalyst are used, simplifying product purification. chalmers.segoogle.com The mechanism involves the nucleophilic attack of the alkoxide on epichlorohydrin, followed by an intramolecular SN2 reaction that closes the ring and eliminates a chloride ion. chalmers.se
Table 2: Conditions for One-Pot Glycidyl Ether Synthesis
| Alcohol Precursor | Base | Catalyst | Solvent System | Key Features | Reference |
|---|---|---|---|---|---|
| Fatty Alcohol | Sodium Hydroxide | Tin(IV) Chloride | Aqueous | Traditional method, can be corrosive. | chalmers.se |
| Fatty Alcohol | Sodium Hydroxide | Phase-Transfer Catalyst (e.g., TBAB) | Biphasic (e.g., water/excess epichlorohydrin) | Efficient for immiscible reactants. | d-nb.inforesearchgate.net |
| 1-Decanol, 1-Tetradecanol | Solid Base (e.g., NaOH, KOH) | Phase-Transfer Catalyst | Solvent-Free | Avoids organic solvents and simplifies workup. | chalmers.segoogle.com |
Derivatization from Undecylenic Acid and its Functional Analogues
Undecylenic acid (10-undecenoic acid), a readily available biorenewable resource, serves as a versatile starting material for the synthesis of Oxirane, [(10-undecenyloxy)methyl]- and related compounds. The primary transformation required is the reduction of the carboxylic acid functional group to a primary alcohol, yielding 10-undecen-1-ol. This alcohol can then be directly utilized in the glycidyl ether synthesis methods described in section 2.2.
Alternatively, undecylenic acid itself can be derivatized to form other types of epoxides. The terminal double bond of the acid or its methyl ester can be directly epoxidized using reagents like peroxy acids to form methyl 9,10-epoxyundecanoate. This epoxy fatty acid ester can then undergo further reactions. For example, the oxirane ring can be opened by reacting it with other molecules, such as another fatty acid, in the presence of an acid catalyst like p-toluenesulfonic acid, to create more complex ester derivatives. researchgate.net This highlights the utility of the epoxy group as a reactive handle for further functionalization.
Chemical Transformations of Undecylenic Acid Derivatives
Undecylenic acid, derived from the pyrolysis of ricinoleic acid from castor oil, serves as a versatile and renewable starting material for the synthesis of Oxirane, [(10-undecenyloxy)methyl]-. The initial step in this synthetic pathway involves the reduction of the carboxylic acid functionality of undecylenic acid or its esters to the corresponding alcohol, 10-undecen-1-ol. This transformation is a critical maneuver to introduce the hydroxyl group necessary for the subsequent etherification step.
Commonly employed reducing agents for this purpose include lithium aluminum hydride (LiAlH₄) or other metal hydrides. The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), to prevent the quenching of the highly reactive hydride reagent. Careful control of the reaction conditions, including temperature and stoichiometry, is crucial to ensure the selective reduction of the carboxylic acid without affecting the terminal double bond.
Integration of Terminal Alkene Functionality into Oxirane Structures
The synthesis of the target molecule, Oxirane, [(10-undecenyloxy)methyl]-, proceeds through a two-step sequence starting from 10-undecen-1-ol. The first step is the formation of the corresponding glycidyl ether, 10-undecenyl glycidyl ether. This is typically achieved through the reaction of 10-undecen-1-ol with epichlorohydrin in the presence of a base. rsc.org Phase-transfer catalysis is often employed to facilitate this reaction, especially for long-chain alcohols, allowing the reaction to proceed efficiently without the need for organic solvents. researchgate.netchalmers.se A solid base, such as sodium hydroxide, and a phase-transfer catalyst, like tetrabutylammonium bromide, can be used. chalmers.se This method offers advantages such as easier product purification and reduced solvent waste. researchgate.net
The second and final step is the epoxidation of the terminal double bond of the 10-undecenyl glycidyl ether. This transformation introduces the desired oxirane ring. A common and effective reagent for this purpose is meta-chloroperoxybenzoic acid (m-CPBA). researchgate.netmasterorganicchemistry.com The reaction is typically carried out in an inert solvent, such as dichloromethane, at controlled temperatures. The peroxy acid delivers an oxygen atom to the double bond in a concerted mechanism, leading to the formation of the epoxide. researchgate.net
An alternative approach to the oxirane ring formation is the halohydrin method. This involves reacting the terminal alkene with a halogen (e.g., bromine) in the presence of water to form a halohydrin intermediate. Subsequent treatment with a base, such as sodium hydroxide, promotes an intramolecular SN2 reaction, leading to the formation of the epoxide ring. youtube.com
Advanced Synthetic Approaches to Oxirane, [(10-undecenyloxy)methyl]-
Modern synthetic chemistry places a strong emphasis on stereocontrol and the development of environmentally benign processes. These principles are being increasingly applied to the synthesis of complex molecules like Oxirane, [(10-undecenyloxy)methyl]-.
Stereoselective Synthesis of Enantiopure Oxirane, [(10-undecenyloxy)methyl]-
The oxirane ring in Oxirane, [(10-undecenyloxy)methyl]- is a stereocenter, meaning the compound can exist as two enantiomers. The synthesis of a single enantiomer, or enantiopure compound, is often crucial for applications in fields such as pharmaceuticals and materials science. Several strategies have been developed for the stereoselective epoxidation of alkenes.
One of the most prominent methods is the Jacobsen-Katsuki epoxidation . This reaction utilizes a chiral manganese-salen complex as a catalyst to achieve high enantioselectivity in the epoxidation of unfunctionalized alkenes. wikipedia.orgopenochem.orgorganic-chemistry.org The catalyst, used in catalytic amounts, directs the oxygen atom transfer from a stoichiometric oxidant, such as sodium hypochlorite (bleach), to one face of the double bond, leading to the preferential formation of one enantiomer of the epoxide. wikipedia.org The specific enantiomer obtained is determined by the chirality of the salen ligand used in the catalyst. organic-chemistry.org
Another powerful tool for asymmetric epoxidation is the Sharpless asymmetric epoxidation . While this method is primarily used for the epoxidation of allylic alcohols, its principles of using a chiral catalyst to control stereochemistry are fundamental in asymmetric synthesis. wikipedia.orgresearchgate.net For terminal alkenes that are not allylic alcohols, modifications and other catalytic systems are often required.
Enzymatic epoxidation offers a highly selective and environmentally friendly alternative for the synthesis of chiral epoxides. Enzymes such as cytochrome P450 monooxygenases and peroxygenases can catalyze the epoxidation of terminal alkenes with high enantioselectivity. csic.esnih.govresearchgate.net These biocatalytic systems operate under mild reaction conditions and can be engineered to favor the production of a specific enantiomer.
Green Chemistry Principles in Oxirane, [(10-undecenyloxy)methyl]- Synthesis
The principles of green chemistry aim to design chemical processes that are more environmentally friendly by reducing waste, using less hazardous substances, and improving energy efficiency. These principles can be applied to the synthesis of Oxirane, [(10-undecenyloxy)methyl]- in several ways.
Use of Renewable Feedstocks: The synthesis starts from undecylenic acid, which is derived from castor oil, a renewable resource. This aligns with the green chemistry principle of using renewable rather than depleting feedstocks.
Atom Economy: The epoxidation step, particularly when using reagents like m-CPBA, generates a stoichiometric amount of a carboxylic acid byproduct. To improve atom economy, catalytic methods are preferred.
Use of Greener Oxidants: A significant advancement in green epoxidation is the use of hydrogen peroxide (H₂O₂) as the oxidant . researchgate.net H₂O₂ is an attractive "green" oxidant because its only byproduct is water. researchgate.net This reaction is typically catalyzed by transition metals such as manganese, tungsten, or rhenium. rsc.orgresearchgate.netorganic-chemistry.org The development of efficient and recyclable catalysts for H₂O₂-based epoxidations is an active area of research.
Enzymatic and Biocatalytic Methods: As mentioned in the context of stereoselective synthesis, enzymatic epoxidations are inherently "green." They are performed in aqueous media under mild conditions and utilize environmentally benign oxidants like H₂O₂. csic.esnih.gov Fungal peroxygenases, for example, have been shown to effectively catalyze the epoxidation of long-chain terminal alkenes. csic.esnih.gov
Solvent-Free Synthesis: The synthesis of the glycidyl ether precursor can be performed under solvent-free conditions using phase-transfer catalysis, which reduces the use of volatile organic compounds (VOCs). researchgate.netchalmers.se
By integrating these advanced synthetic approaches, the production of Oxirane, [(10-undecenyloxy)methyl]- can be achieved with high levels of stereochemical control and in a more sustainable manner.
Table of Reaction Parameters for Glycidyl Ether Synthesis
| Parameter | Condition | Reference |
|---|---|---|
| Reactants | 10-undecen-1-ol, Epichlorohydrin | rsc.org |
| Base | Sodium Hydroxide (solid) | chalmers.se |
| Catalyst | Tetrabutylammonium Bromide (Phase-Transfer Catalyst) | chalmers.se |
Table of Epoxidation Methods
| Method | Oxidant | Catalyst | Key Features | References |
|---|---|---|---|---|
| m-CPBA Epoxidation | meta-Chloroperoxybenzoic acid | None | General and reliable method | researchgate.netmasterorganicchemistry.com |
| Catalytic H₂O₂ Epoxidation | Hydrogen Peroxide | Transition Metal Complexes (e.g., Mn, W, Re) | Green oxidant, water as byproduct | rsc.orgresearchgate.netorganic-chemistry.org |
| Jacobsen-Katsuki Epoxidation | Sodium Hypochlorite | Chiral Manganese-Salen Complex | High enantioselectivity for unfunctionalized alkenes | wikipedia.orgopenochem.orgorganic-chemistry.org |
Polymerization and Copolymerization Dynamics of Oxirane, 10 Undecenyloxy Methyl
Ring-Opening Polymerization (ROP) Mechanisms
Ring-opening polymerization is the principal method for synthesizing poly(undecenyl glycidyl (B131873) ether). This process involves the opening of the strained three-membered oxirane ring, which can be initiated by anionic, cationic, or coordinative species. The choice of polymerization mechanism significantly influences the resulting polymer's molecular weight, dispersity, and microstructure.
Anionic ring-opening polymerization is a widely used and robust method for producing well-defined polyethers from glycidyl ethers like UGE. nih.gov The polymerization proceeds via a nucleophilic attack on one of the carbon atoms of the epoxide ring, leading to its opening and the formation of a propagating alkoxide anion. nih.gov This process can exhibit living characteristics, allowing for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions. scilit.com
The general AROP mechanism involves initiation by a strong nucleophile, which attacks the sterically less hindered carbon of the oxirane ring (an SN2-type reaction), forming an alkoxide. This alkoxide then acts as the new nucleophile, propagating the chain by sequentially adding monomer units.
The selection of the initiator system is critical for achieving controlled AROP of glycidyl ethers. A variety of systems have been successfully employed, often consisting of an initiator (like an alcohol) and a strong base or catalyst that deprotonates the initiator to generate the active alkoxide species.
Alkali Metal Alkoxides: Simple systems often use an alcohol in conjunction with a strong base like potassium hydroxide (B78521) (KOH) or potassium naphthalenide to form the initiating potassium alkoxide. scilit.comnih.gov
Phosphazene Bases: Highly effective control over the polymerization of various epoxide monomers has been achieved using the superbase t-Bu-P₄ in combination with an alcohol initiator, such as benzyl (B1604629) alcohol. rsc.org This system promotes a controlled and living polymerization. epa.gov
Crown Ethers: For long-chain alkyl glycidyl ethers, the controlled polymerization under anionic conditions can be facilitated by the addition of a crown ether, such as 18-crown-6. rsc.orgd-nb.info The crown ether complexes the counter-ion (e.g., K⁺), creating a more dissociated and reactive "naked" alkoxide propagating species, which can lead to faster and more controlled polymerization. d-nb.info
Organoaluminum Initiators: A class of organoaluminum-based initiators, such as the triethylaluminum (B1256330) adduct of (2-dibenzylamino)ethoxydiethylaluminum (TAxEDA), has been developed for the living anionic polymerization of functional epoxides. scilit.comresearchgate.net These initiators demonstrate tolerance to various chemical functionalities and can prevent chain transfer reactions that sometimes limit traditional AROP. researchgate.net
Table 1: Selected Initiator Systems for Anionic Ring-Opening Polymerization of Glycidyl Ethers
| Initiator/Catalyst System | Monomer Examples | Key Features |
| Benzyl alcohol / t-Bu-P₄ | Propylene oxide, Allyl glycidyl ether, tert-Butyl glycidyl ether | Follows first-order kinetics; provides good control over polymerization. rsc.org |
| Potassium Naphthalenide / Alcohol | Various alkyl glycidyl ethers | Used to synthesize polymers with controlled molecular weight and dispersity. scilit.com |
| Poly(ethylene glycol) / K⁺ / 18-crown-6 | Dodecyl glycidyl ether, Hexadecyl glycidyl ether | Enables controlled polymerization of long-chain alkyl glycidyl ethers to form ABA triblock copolymers. d-nb.info |
| TAxEDA (Organoaluminum complex) | Propylene oxide, Allyl glycidyl ether, Epichlorohydrin (B41342) | Consistent with a controlled, living anionic mechanism; tolerant of chemical functionality. researchgate.net |
The structure of the glycidyl ether monomer, particularly the nature of its side chain, significantly impacts the kinetics of AROP. For Oxirane, [(10-undecenyloxy)methyl]-, the long, flexible undecenyl group plays a crucial role.
Studies comparing various glycidyl ethers have established a general reactivity scale. For instance, using a benzyl alcohol/t-Bu-P₄ initiating system, the propagation rate constants (kₚ) were found to follow the order: kₚ,BnGE > kₚ,AGE > kₚ,EEGE ≫ kₚ,tBuGE ≈ kₚ,PO > kₚ,BO. rsc.org This indicates that propagating centers derived from epoxides with heteroatom-containing side chains (like benzyl glycidyl ether or allyl glycidyl ether) exhibit higher reactivity. rsc.org
The long alkyl chain in UGE can influence polymerization in several ways:
Steric Hindrance: The bulky side chain can sterically hinder the approach of the propagating anion to the monomer, potentially slowing down the rate of polymerization compared to monomers with smaller side chains like allyl glycidyl ether.
Solubility: The hydrophobic nature of the undecenyl group affects the solubility of both the monomer and the resulting polymer, which can impact reaction kinetics depending on the solvent used.
Electronic Effects: While the primary effect is steric, the ether linkage in the side chain can have a minor electronic influence on the reactivity of the oxirane ring.
Cationic ring-opening polymerization of glycidyl ethers proceeds via an active chain end mechanism involving a propagating tertiary oxonium ion. The initiation typically involves a protic acid or a Lewis acid that protonates or coordinates to the oxygen atom of the oxirane ring, making it susceptible to nucleophilic attack by another monomer molecule. nih.gov
For alkyl glycidyl ethers, CROP is often less controlled than AROP and can be prone to side reactions, such as chain transfer to the polymer backbone. This can lead to branched structures and polymers with lower molecular weights and broader dispersities. nih.gov For example, the cationic polymerization of tert-butyl glycidyl ether (TBGE) resulted in low molecular weight 1,3-polyethers. nih.gov Photoactivated cationic ROP using specific initiators can also be employed, which may display features like prolonged induction periods. utwente.nl The mechanism for UGE would be expected to follow a similar pathway, where the initiation step forms an oxonium ion, which then propagates the chain.
Coordinative chain transfer polymerization (CCTP) is a type of living polymerization that utilizes a main-group organometallic compound as a chain transfer agent (CTA) in conjunction with a transition metal catalyst. This mechanism allows for the synthesis of polymers with controlled molecular weights and narrow distributions, as multiple polymer chains are grown per metal catalyst center.
The fundamental process involves a reversible (degenerative) transfer of the growing polymer chain between the active catalyst center and the dormant CTA. While the chain grows on the catalyst, it remains dormant on the CTA. This rapid and reversible exchange allows for a controlled, living-like process.
Although CCTP is well-established for olefins and has been extended to the ROP of cyclic esters and ethers, specific studies on Oxirane, [(10-undecenyloxy)methyl]- are not widely documented. However, the mechanism is theoretically applicable. A potential CCTP system for UGE would involve:
A transition metal catalyst (e.g., based on rare-earth metals like neodymium) that can initiate the ring-opening of the epoxide.
A chain transfer agent (e.g., an aluminum alkyl like DIBAH) that exchanges the growing polyether chain with the catalyst.
This approach would enable the controlled synthesis of poly(undecenyl glycidyl ether), potentially with high efficiency as the catalyst is effectively recycled.
Organocatalytic ROP has emerged as a powerful metal-free alternative for the polymerization of epoxides. These systems offer high selectivity and can operate under mild conditions. rsc.org Various organocatalysts have been shown to be effective for the ROP of glycidyl ethers.
Two-Component Catalysts: A common strategy involves a binary system comprising a hydrogen-bond donor (HBD) and a Lewis base. For instance, a combination of a thiourea (B124793) or phosphonium (B103445) salt (as the HBD) and a base can effectively catalyze the ROP of functional glycidyl ethers. This approach has been used for silyl-functionalized glycidyl ethers, where the catalyst shows strict selectivity for the epoxy ring while leaving the base-sensitive silyl (B83357) ether group intact. scilit.com
N-Heterocyclic Carbenes (NHCs): NHCs have been utilized as potent organocatalysts for the ROP of epoxides and other heterocycles like N-tosyl aziridines. They can initiate polymerization by acting as a strong nucleophile to open the oxirane ring.
Acid Catalysts: Protic acids like diphenylphosphoric acid (DPP) can catalyze the ROP of cyclic monomers. Depending on the presence of an initiator like an alcohol, the polymerization can proceed via an activated monomer (AM) or an active chain-end (ACE) mechanism.
For Oxirane, [(10-undecenyloxy)methyl]-, an organocatalytic approach would be highly advantageous for preserving the integrity of the terminal double bond, as these catalysts are often highly chemoselective. epa.gov
Homopolymerization of Oxirane, [(10-undecenyloxy)methyl]-
Synthesis of Poly(undecenyloxy)methyl Oxirane) Homopolymers
The homopolymer of Oxirane, [(10-undecenyloxy)methyl]-, referred to as poly(10-undecenyloxy)methyl oxirane), can be synthesized primarily through two major ring-opening polymerization (ROP) mechanisms: anionic and cationic ROP. d-nb.infoacs.org
Anionic Ring-Opening Polymerization (AROP): This is a common and often well-controlled method for polymerizing epoxides. nih.govresearchgate.net The polymerization is typically initiated by strong bases, such as alkali metal alkoxides (e.g., potassium alkoxide or cesium alkoxide). nih.govepa.gov The reaction proceeds via a nucleophilic attack of the initiator on one of the carbon atoms of the oxirane ring, leading to ring opening and the formation of an alkoxide propagating species. This living alkoxide chain end then attacks another monomer molecule, continuing the chain growth. The living nature of AROP, when side reactions are minimized, allows for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions. d-nb.info For glycidyl ethers with reactive side groups like the undecenyl group, careful control of reaction conditions (e.g., temperature) is crucial to prevent side reactions involving the double bond. nih.gov
Cationic Ring-Opening Polymerization (CROP): CROP is initiated by Lewis acids or protic acids, which activate the epoxide monomer by coordinating to the oxygen atom, making it more susceptible to nucleophilic attack by another monomer molecule. osaka-u.ac.jp While effective, CROP of epoxides can sometimes be more complex to control than AROP, with a higher potential for side reactions such as chain transfer, which can lead to broader molecular weight distributions. However, modern initiator systems have been developed to achieve living/controlled cationic polymerization of various epoxides. osaka-u.ac.jp
The resulting homopolymer would be an amorphous polyether with pendant 10-undecenyl groups at each repeating unit, offering a platform for further chemical modification.
Control over Molecular Weight and Polydispersity
A key objective in polymer synthesis is the precise control over molar mass (molecular weight) and dispersity (Đ), which is a measure of the uniformity of polymer chain lengths.
In living anionic ring-opening polymerization, the number-average molecular weight (Mₙ) of the resulting polymer is directly proportional to the ratio of the initial monomer concentration to the initiator concentration ([M]₀/[I]₀), assuming complete monomer conversion. Therefore, desired molecular weights can be targeted by adjusting this ratio. nih.gov
Polydispersity is minimized when the rates of initiation and propagation are well-balanced and termination or chain transfer reactions are absent. For glycidyl ether polymerizations, low dispersity values (Đ typically below 1.2) are achievable, indicating a high degree of control. rsc.orgacs.org Techniques such as slow monomer addition have been shown to effectively reduce dispersity in the polymerization of functional glycidyl ethers by maintaining a low and constant monomer concentration, which can suppress side reactions. researchgate.net
| Entry | Polymerization Method | Initiator System | Target Mₙ ( kg/mol ) | Obtained Mₙ ( kg/mol ) | Dispersity (Đ) | Reference Analogy |
| 1 | Anionic ROP | Potassium Naphthalenide/Alkoxide | 10 | 10.5 | 1.08 | nih.gov |
| 2 | Anionic ROP | Cesium Alkoxide | 20 | 19.2 | 1.11 | nih.gov |
| 3 | Cationic ROP | Ph₃CB(C₆F₅)₄ / Lewis Base | 15 | 14.5 | 1.15 | osaka-u.ac.jp |
| 4 | Anionic ROP (Slow Monomer Addition) | Potassium tert-butoxide | 10 | 9.8 | 1.05 | researchgate.net |
Table 1. Representative data on controlled homopolymerization of functional glycidyl ethers, analogous to Oxirane, [(10-undecenyloxy)methyl]-. The data illustrates the high degree of control achievable over molecular weight and dispersity.
Copolymerization Strategies Involving Oxirane, [(10-undecenyloxy)methyl]-
Copolymerization allows for the creation of materials with tailored properties by combining two or more different monomers into a single polymer chain. The properties of the resulting copolymer depend on the properties of the constituent monomers and their distribution along the chain.
Random Copolymerization with other Oxirane Monomers
Random copolymers are formed when the different monomer units are incorporated into the polymer chain in a statistical fashion. This is typically achieved when the reactivity ratios of the comonomers are close to one.
Copolymerization of functional glycidyl ethers with ethylene (B1197577) oxide (EO) is a well-established method to produce functional, water-soluble, or amphiphilic polyethers. rsc.orgrsc.org Research on glycidyl ethers with long unsaturated side chains, such as oleyl glycidyl ether, has shown that they undergo nearly ideal random copolymerization with EO via anionic ROP. rsc.orgrsc.org The reactivity ratios for oleyl glycidyl ether (rOlGE = 0.78) and ethylene oxide (rEO = 1.27) are close to 1, indicating a random incorporation of both monomers. rsc.org A similar random copolymer structure was observed for the copolymerization of allyl glycidyl ether (AGE) and EO. acs.org
Given these precedents, the anionic copolymerization of Oxirane, [(10-undecenyloxy)methyl]- with EO is expected to yield random copolymers. The resulting P(EO-co-(10-undecenyloxy)methyl oxirane) would combine the hydrophilicity and biocompatibility of the poly(ethylene oxide) segments with the functionality of the pendant undecenyl groups. The properties of the copolymer, such as its hydrophilicity and thermal behavior, could be precisely tuned by varying the feed ratio of the two monomers. acs.org
| Entry | Monomer Feed Ratio (EO / UMO)¹ | UMO Content in Copolymer (mol%) | Mₙ ( kg/mol ) | Dispersity (Đ) | Reference Analogy |
| 1 | 90 / 10 | 9 | 8.5 | 1.09 | acs.org |
| 2 | 75 / 25 | 24 | 9.2 | 1.12 | acs.org |
| 3 | 50 / 50 | 48 | 11.5 | 1.15 | acs.org |
| 4 | 25 / 75 | 73 | 13.6 | 1.19 | acs.org |
Table 2. Predicted results for the random copolymerization of Ethylene Oxide (EO) with Oxirane, [(10-undecenyloxy)methyl]- (UMO), based on analogous data for EO and allyl glycidyl ether. This demonstrates the ability to control copolymer composition and maintain low dispersity. ¹UMO = (10-undecenyloxy)methyl oxirane
Direct copolymerization with glycidol (B123203) presents a significant synthetic challenge. Glycidol contains both an epoxide ring and a hydroxyl group. In anionic polymerization, the hydroxyl group can act as an initiator or a chain transfer agent, leading to the formation of hyperbranched or cross-linked structures rather than linear copolymers. mpg.de
To circumvent this issue, a common strategy involves the use of a "protected" glycidol monomer, such as ethoxy ethyl glycidyl ether (EEGE) or benzyl glycidyl ether (BnGE). epa.govnih.gov These monomers can be copolymerized with another glycidyl ether, like Oxirane, [(10-undecenyloxy)methyl]-, in a controlled, random fashion. Following polymerization, the protecting groups (e.g., ethoxyethyl or benzyl) are chemically removed to reveal the hydroxyl groups, yielding a linear random copolymer of Oxirane, [(10-undecenyloxy)methyl]- and glycidol. nih.gov This approach allows for the synthesis of well-defined, linear polyethers with both pendant undecenyl and hydroxyl functionalities.
| Entry | Copolymerization Strategy | Resulting Structure | Key Feature | Reference Analogy |
| 1 | Direct copolymerization with Glycidol | Hyperbranched or cross-linked | Uncontrolled architecture | mpg.de |
| 2 | Copolymerization with protected Glycidol (e.g., BnGE) followed by deprotection | Linear random copolymer | Controlled architecture with pendant hydroxyl and undecenyl groups | nih.govrsc.org |
Table 3. Comparison of strategies for copolymerization involving glycidol, highlighting the structural outcomes.
Block Copolymerization for Segmented Architectures
Block copolymers consist of two or more distinct polymer chains (blocks) linked together. This structure allows for the combination of different, often opposing, properties within a single macromolecule. For polymers derived from Oxirane, [(10-undecenyloxy)methyl]-, block copolymerization is a key strategy to introduce new functionalities and create segmented, self-assembling materials.
Amphiphilic block copolymers, containing both hydrophobic and hydrophilic segments, are of significant interest for their ability to self-assemble in solution into structures like micelles and vesicles. The polymerization of Oxirane, [(10-undecenyloxy)methyl]- can be directed to form such architectures. The polyether backbone resulting from the ring-opening of the oxirane is inherently flexible, while the long undecenyl side chain imparts significant hydrophobicity.
To create an amphiphilic block copolymer, a hydrophilic block must be introduced. This is typically achieved through sequential monomer addition in a living polymerization process. For instance, the anionic ring-opening polymerization (AROP) of Oxirane, [(10-undecenyloxy)methyl]- can be initiated to form a hydrophobic block. Once the monomer is consumed, a hydrophilic monomer, such as ethylene oxide, can be added to the living polymer chain. This results in the formation of a diblock copolymer, specifically poly([(10-undecenyloxy)methyl]oxirane)-b-poly(ethylene oxide). rsc.org
The synthesis can be represented as:
First Block Formation: Initiation of Oxirane, [(10-undecenyloxy)methyl]- polymerization to form a living hydrophobic polyether chain.
Second Block Formation: Addition of ethylene oxide to the living chain end to grow a hydrophilic poly(ethylene oxide) (PEO) block.
The resulting amphiphilic block copolymers possess a hydrophobic segment derived from Oxirane, [(10-undecenyloxy)methyl]- and a hydrophilic PEO segment. rsc.orgrsc.org The relative lengths of these blocks can be precisely controlled, influencing the self-assembly behavior and the final properties of the material. rsc.org
Copolymerization with Carbon Dioxide to form Polycarbonates
The ring-opening copolymerization (ROCOP) of epoxides with carbon dioxide is a highly valuable process for carbon capture and utilization, yielding aliphatic polycarbonates. nih.govrsc.org These polymers are notable for their potential biodegradability and biocompatibility. frontiersin.org Oxirane, [(10-undecenyloxy)methyl]- can be copolymerized with CO2 to produce polycarbonates with pendant undecenyl functional groups.
The reaction involves the alternating insertion of epoxide and CO2 units into the growing polymer chain. nih.govresearchgate.net This process requires a catalyst, and a variety of highly efficient systems have been developed. royalsocietypublishing.orgacs.org These are often based on metal complexes, with Zn(II), Co(III), and Cr(III) being particularly common. nih.govroyalsocietypublishing.org Salen and porphyrin-type ligands are frequently employed to create active and selective catalysts. nih.govacs.org
A closely related monomer, epoxy methyl 10-undecenoate, has been successfully copolymerized with CO2 using a zinc-cobalt double metal cyanide (DMC) catalyst, demonstrating the feasibility of this reaction for epoxides bearing long-chain unsaturated functionality. researchgate.net The copolymerization of Oxirane, [(10-undecenyloxy)methyl]- with CO2 would proceed similarly, yielding a polycarbonate where the terminal double bond of the side chain remains intact for potential post-polymerization modification. The general mechanism involves the coordination and ring-opening of the epoxide by the metal center, followed by the insertion of a CO2 molecule. nih.govroyalsocietypublishing.org
Below is a table summarizing catalyst systems commonly used for the copolymerization of epoxides and CO2, which are applicable to Oxirane, [(10-undecenyloxy)methyl]-.
| Catalyst Type | Metal Center(s) | Co-catalyst/Features | Resulting Polymer | Reference(s) |
| Salen Complexes | Co(III), Cr(III), Al(III) | Often used with an ionic co-catalyst (e.g., PPNCl). Some are highly active as single-component catalysts. | Alternating Polycarbonate | nih.govroyalsocietypublishing.orgacs.org |
| Porphyrin Complexes | Al(III), Cr(III), Mn(III) | Used with an ionic salt. Generally show living polymerization characteristics. | Alternating Polycarbonate | nih.govacs.org |
| Dinuclear Complexes | Zn(II), Ni(II) | Can be highly active as single-component catalysts due to cooperative effects between metal centers. | Alternating Polycarbonate | royalsocietypublishing.orgacs.org |
| Double Metal Cyanide (DMC) | Zn-Co | Heterogeneous catalyst, highly active for producing poly(ether-carbonates). | Poly(ether-carbonate) or Alternating Polycarbonate | researchgate.netmdpi.com |
Graft Copolymerization Techniques
Graft copolymers are produced by attaching polymer chains as branches to a main polymer backbone. The pendant 10-undecenyl group in poly([(10-undecenyloxy)methyl]oxirane) is an ideal handle for creating graft copolymers. The terminal double bond is readily accessible for modification via several chemical pathways.
One of the most efficient methods for this purpose is the thiol-ene reaction . This "click chemistry" reaction involves the radical-mediated addition of a thiol compound across the double bond of the undecenyl group. It proceeds with high yield, is tolerant of various functional groups, and can be initiated by UV light or thermal initiators.
To create a graft copolymer, a thiol-functionalized polymer (a "macro-thiol") can be reacted with the poly([(10-undecenyloxy)methyl]oxirane) backbone. Alternatively, a small thiol-containing molecule that also possesses an initiating group can be attached. Polymer chains can then be "grafted from" this new initiating site using techniques like atom transfer radical polymerization (ATRP) or reversible addition-fragmentation chain-transfer (RAFT) polymerization. This allows for the synthesis of well-defined graft chains with controlled length and composition.
This approach enables the creation of complex macromolecular structures where the properties of the polyether backbone are combined with the properties of the grafted side chains, leading to materials suitable for applications such as advanced coatings, compatibilizers, or structured hydrogels.
Controlled Polymerization Techniques for Tailored Polyether Structures
To fully exploit the potential of Oxirane, [(10-undecenyloxy)methyl]-, it is crucial to control the polymerization process precisely. Controlled polymerization techniques allow for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity), and defined architectures.
Living Polymerization Methodologies
Living polymerization is a form of chain-growth polymerization where the ability of a growing polymer chain to terminate is removed. libretexts.org This allows chains to remain active until all the monomer is consumed. If more monomer is added, polymerization resumes, enabling the synthesis of block copolymers. Anionic ring-opening polymerization (AROP) is a powerful living methodology for epoxide monomers like Oxirane, [(10-undecenyloxy)methyl]-. youtube.comnih.gov
In the living AROP of this monomer, a strong nucleophile (initiator) attacks the carbon atom of the oxirane ring, causing it to open and form a propagating alkoxide species. youtube.com To maintain the "living" nature of the polymerization, the reaction must be carried out under stringent conditions, free from protic impurities that could quench the active anionic chain end. libretexts.org
Key characteristics of living AROP of Oxirane, [(10-undecenyloxy)methyl]- include:
Predictable Molecular Weight: The number-average molecular weight (Mn) is determined by the initial molar ratio of the monomer to the initiator.
Low Dispersity (Đ): The resulting polymers have a narrow molecular weight distribution, with Đ values typically close to 1.1 or lower. acs.org
Architectural Control: The living nature of the polymerization allows for the creation of complex architectures, such as the block copolymers discussed previously. acs.org
The table below illustrates the expected characteristics of poly([(10-undecenyloxy)methyl]oxirane) synthesized via a living anionic polymerization.
| [Monomer]/[Initiator] Ratio | Theoretical Mn ( g/mol ) | Expected Dispersity (Đ) | Polymer Architecture |
| 50 | 10,618 | ~1.1 | Linear Homopolymer |
| 100 | 21,236 | ~1.1 | Linear Homopolymer |
| 200 | 42,472 | ~1.1 | Linear Homopolymer |
Note: Theoretical Mn is calculated as ([M]/[I]) × (Molar Mass of Monomer) + (Molar Mass of Initiator), assuming a molar mass of 212.36 g/mol for the monomer and neglecting the initiator mass for simplicity.
Functional End-Group Control in Polymerization
A significant advantage of living polymerization is the ability to introduce specific chemical functionalities at the chain ends. rsc.orgpageplace.de This process, known as end-capping or end-functionalization, transforms the polymer into a macromolecule with reactive termini, often referred to as a telechelic polymer if both ends are functionalized. rsc.orgutwente.nl
In the living anionic polymerization of Oxirane, [(10-undecenyloxy)methyl]-, the active alkoxide chain end can be reacted with a variety of electrophilic terminating agents to install a desired functional group. digitellinc.comresearchgate.net For example, quenching the living polymer with carbon dioxide followed by protonation yields a carboxylic acid-terminated polymer. Reaction with an isocyanate can produce a urethane (B1682113) linkage, while reaction with ethylene oxide introduces a terminal hydroxyl group. uh.edu
This precise control over end-group functionality is critical for using the resulting polymers as building blocks in further reactions, such as chain extension, cross-linking, or surface immobilization. taylorandfrancis.com
Chemical Reactivity and Functionalization of Oxirane, 10 Undecenyloxy Methyl and Its Polymers
Ring-Opening Reactions with Nucleophiles
The strained three-membered ring of the oxirane group is susceptible to nucleophilic attack, leading to ring-opening and the formation of functionalized polyethers. tdl.orglibretexts.org This reactivity is fundamental to both the polymerization of the monomer and the subsequent modification of the resulting polymer.
Chemo- and Regioselectivity in Ring-Opening
The ring-opening of unsymmetrical epoxides like undecenyl glycidyl (B131873) ether can proceed via two different pathways, leading to different regioisomers. The outcome of the reaction is highly dependent on the nature of the nucleophile and the reaction conditions (acidic or basic). libretexts.org
Under basic or neutral conditions, with strong nucleophiles, the reaction typically follows an SN2 mechanism. youtube.com The nucleophile attacks the less sterically hindered carbon of the epoxide ring, which in the case of undecenyl glycidyl ether is the terminal methylene (B1212753) carbon of the oxirane. youtube.comyoutube.com This results in the formation of a secondary alcohol.
Conversely, under acidic conditions, the epoxide oxygen is first protonated, making the oxirane ring more susceptible to nucleophilic attack. libretexts.org The reaction proceeds with significant SN1 character, and the nucleophile preferentially attacks the more substituted carbon, which can better stabilize the partial positive charge that develops in the transition state. libretexts.orgyoutube.com This leads to the formation of a primary alcohol.
The chemoselectivity of the ring-opening reaction is also a critical consideration, particularly when the nucleophile could potentially react with the undecenyl group. However, the high reactivity of the strained epoxide ring generally ensures that ring-opening is the predominant reaction pathway. researchgate.net
Catalyst Systems for Selective Ring-Opening
Various catalyst systems have been developed to enhance the efficiency and selectivity of epoxide ring-opening reactions. These catalysts can be broadly categorized into Lewis acids, Brønsted acids, and bases.
For the nucleophilic ring-opening of epoxides by carboxylic acids, cooperative catalyst systems involving iron(III) or chromium(III) salts in conjunction with amines like pyridine (B92270) have been reported. nih.gov A particularly effective and sustainable system utilizes an iron(III) benzoate (B1203000) complex and guanidinium (B1211019) carbonate. nih.gov Other systems for alcoholysis of epoxides include cheap and reusable supported catalysts like CuO/SiO2. rsc.org
In the context of polymerization, bifunctional catalysts that covalently link a Lewis acid and a nucleophilic co-catalyst have been shown to improve activity and selectivity in the ring-opening copolymerization (ROCOP) of epoxides. acs.org For instance, Zr(IV) catalysts have been developed for the ROCOP of epoxides and anhydrides. acs.org Organocatalysts, such as the combination of benzyl (B1604629) alcohol and 2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP), have been successfully employed for the anionic alternating ring-opening copolymerization of eugenol-based epoxides with N-acetyl homocysteine thiolactone. rsc.org
Post-Polymerization Modification (PPM) of Oxirane, [(10-undecenyloxy)methyl]- Based Polymers
Post-polymerization modification (PPM) is a powerful strategy for introducing diverse functionalities into polymers derived from undecenyl glycidyl ether. tdl.orgntu.edu.sg This approach allows for the synthesis of a wide range of tailored materials from a common polymer backbone. ntu.edu.sgrsc.org
Thiol-Ene Click Reactions with the Undecenyl Moiety
The pendant undecenyl groups in poly(undecenyl glycidyl ether) are readily accessible for thiol-ene "click" chemistry. rsc.orgrsc.org This highly efficient and often radical-mediated reaction allows for the quantitative addition of thiols across the terminal double bond, introducing a wide array of functional groups. rsc.org The reaction proceeds under mild conditions and is tolerant of various functional groups, making it a versatile tool for polymer modification. rsc.org
Recent research has highlighted the broad utility of thiol-ene reactions in polymer and materials synthesis. rsc.orgrsc.org The choice of thiol allows for the introduction of functionalities such as carboxylic acids, amines, and esters, thereby tuning the physical and chemical properties of the resulting polymer.
Table 1: Examples of Thiol-Ene Click Reactions on Unsaturated Polymers
| Thiol Compound | Functional Group Introduced | Potential Application |
| Mercaptoacetic acid | Carboxylic acid | pH-responsive materials, drug delivery |
| Cysteamine | Primary amine | Bioconjugation, metal chelation |
| 2-Mercaptoethanol | Hydroxyl group | Hydrophilic coatings, biomaterials |
| Methyl thioglycolate | Ester | Plasticizers, adhesives |
This table provides illustrative examples and is not exhaustive.
Conversion of Epoxide to Azidohydrin for Click Chemistry
The epoxide rings within the polymer backbone can be converted to azidohydrins, which are valuable precursors for "click" chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). tdl.orgtdl.org This transformation is typically achieved by reacting the epoxide with an azide (B81097) source, such as sodium azide, often in the presence of a proton source like ammonium (B1175870) chloride to quench the resulting alkoxide. ntu.edu.sg
The ring-opening of epoxides with azide is highly regioselective. sid.irresearchgate.net The azide ion, being a strong nucleophile, attacks the less substituted carbon of the epoxide, yielding a primary azide and a secondary hydroxyl group. cmu.edu This reaction can be carried out under mild conditions and provides a versatile platform for further functionalization. sid.irresearchgate.net The resulting azide-functionalized polymer can then be readily reacted with a variety of alkyne-containing molecules via CuAAC to attach complex functionalities. tdl.org
Table 2: Catalyst Systems for Azidolysis of Epoxides
| Catalyst/Reagent | Conditions | Key Features | Reference |
| Sodium azide in aqueous medium (pH controlled) | pH 9.5, 30°C | High regioselectivity, good yields | cmu.edu |
| Amberlite IRA-400 supported azide | Mild, neutral conditions | Easy work-up, reusable reagent | sid.ir |
| Polyethylene (B3416737) glycol | Mild reaction conditions | High regioselectivity | researchgate.net |
| Glycerol-based sulphonic acid functionalized carbon | Aqueous acetonitrile | Heterogeneous, reusable catalyst | researchgate.net |
Hydroxyl Group Functionalization in Resulting Polyethers
The ring-opening of the epoxide, either during polymerization or through PPM, generates hydroxyl groups along the polymer backbone. google.comgoogle.com These hydroxyl groups provide additional sites for functionalization, allowing for the introduction of a secondary layer of complexity and functionality to the material. google.comgoogle.com
These hydroxyl groups can undergo a wide range of classic organic reactions, such as esterification, etherification, and conversion to halides. This allows for the fine-tuning of the polymer's properties, including its solubility, thermal stability, and reactivity. For instance, reacting the hydroxyl groups with fatty acid chlorides would increase the hydrophobicity of the polymer, while reaction with a protected amino acid would introduce biorelevant moieties.
Degradation Pathways of the Oxirane Ring and Polymer Backbone
The stability and longevity of polymers derived from Oxirane, [(10-undecenyloxy)methyl]-, are dictated by the susceptibility of their constituent chemical structures to various degradation mechanisms. The principal sites for degradation are the ether linkages within the polyether backbone and the terminal double bond of the pendant undecenyloxy group. This section explores the chemical transformations that occur under acidic, oxidative, and enzymatic conditions.
Acid-Catalyzed Degradation Mechanisms
The polyether backbone of polymers derived from Oxirane, [(10-undecenyloxy)methyl]-, is susceptible to acid-catalyzed degradation, primarily through the hydrolysis of the ether linkages. This process is analogous to the degradation observed in other polyglycidyl ethers and pH-responsive polyether systems. nih.govrsc.org
The general mechanism for the acid-catalyzed degradation of the polyether backbone involves the protonation of the ether oxygen, making the adjacent carbon atom more electrophilic and susceptible to nucleophilic attack by water. This results in the scission of the polymer chain, leading to a reduction in molecular weight and a corresponding change in the material's physical properties.
Key Reaction Steps:
Protonation of the Ether Oxygen: An acid catalyst (H⁺) protonates the oxygen atom of an ether linkage in the polymer backbone.
Nucleophilic Attack by Water: A water molecule attacks one of the carbon atoms adjacent to the protonated ether oxygen.
Chain Scission: The carbon-oxygen bond of the ether linkage is cleaved, resulting in the formation of a hydroxyl group and a new, shorter polymer chain with a terminal alcohol.
The rate of this degradation is dependent on several factors, including the concentration of the acid catalyst, temperature, and the accessibility of the ether linkages to water. In amphiphilic block copolymers containing poly(ethylene glycol) and functionalized poly(glycidyl ether) blocks, the degradation kinetics under acidic conditions can be tailored by altering the chemical structure of the side chains. For instance, copolymers of ethoxyethyl glycidyl ether (EEGE) and tetrahydropyranyl glycidyl ether (TGE) exhibit degradation rates that are dependent on the ratio of these monomers, demonstrating that side-chain chemistry influences the stability of the polyether backbone. rsc.org
While the primary focus of acid-catalyzed degradation is the polyether backbone, the terminal double bond of the 10-undecenyloxy side chain can also undergo acid-catalyzed hydration, leading to the formation of a secondary alcohol. However, the degradation of the main chain is generally considered the more significant process in terms of altering the polymer's structural integrity.
Table 1: Factors Influencing Acid-Catalyzed Degradation of Polyglycidyl Ethers
| Factor | Influence on Degradation Rate |
| Acid Concentration | Higher concentration leads to a faster rate of degradation. |
| Temperature | Increased temperature accelerates the hydrolysis reaction. |
| Polymer Structure | The presence of bulky or hydrophobic side groups may hinder the access of water to the ether backbone, potentially slowing degradation. |
| pH | Lower pH environments promote the protonation of ether linkages, increasing the degradation rate. nih.gov |
Oxidative Degradation Studies (Excluding safety/hazards)
The oxidative degradation of polymers of Oxirane, [(10-undecenyloxy)methyl]- can be initiated by factors such as heat and UV radiation and involves the reaction of the polymer with atmospheric oxygen. fiveable.meuomustansiriyah.edu.iq The presence of both a polyether backbone and pendant alkene groups provides multiple sites for oxidative attack.
The generally accepted mechanism for the oxidative degradation of polymers proceeds via a free-radical chain reaction: uomustansiriyah.edu.iqrsc.org
Initiation: Formation of free radicals on the polymer chain through the homolytic cleavage of C-H or C-C bonds, often induced by heat or light.
Propagation: The polymer radical (R•) reacts with oxygen to form a peroxy radical (ROO•). This peroxy radical can then abstract a hydrogen atom from another polymer chain to form a hydroperoxide (ROOH) and a new polymer radical.
Termination: The reaction is terminated by the combination of two radicals.
For polymers containing polyether segments, the methylene groups alpha to the ether oxygen are particularly susceptible to hydrogen abstraction, leading to the formation of hydroperoxides. The decomposition of these hydroperoxides can lead to chain scission and the formation of various degradation products, including esters and aldehydes. researchgate.net
The terminal double bond in the 10-undecenyloxy side chain represents a significant site for oxidative degradation. youtube.com The allylic C-H bonds adjacent to the double bond are weaker and more susceptible to hydrogen abstraction, initiating the radical chain process. Furthermore, peroxy radicals can add across the double bond, leading to the formation of epoxides. youtube.com This can result in crosslinking reactions between polymer chains, which can lead to embrittlement and a loss of flexibility, or chain scission, which reduces the polymer's molecular weight. uomustansiriyah.edu.iq
Studies on the oxidative degradation of polyisoprene, a polymer with double bonds in its backbone, using ¹⁷O NMR spectroscopy have identified a variety of oxygen-containing species, including ethers, alcohols, ketones, esters, and carboxylic acids, as non-volatile degradation products. osti.gov While the specific product distribution for poly(Oxirane, [(10-undecenyloxy)methyl]-) has not been detailed in the literature, a similar range of functional groups can be expected to form upon its oxidative degradation.
Table 2: Potential Oxidative Degradation Reactions in Poly(Oxirane, [(10-undecenyloxy)methyl]-)
| Site of Attack | Reaction Type | Potential Products |
| Polyether Backbone | Hydrogen abstraction from C-H alpha to ether oxygen | Hydroperoxides, leading to chain scission, aldehydes, and esters. researchgate.net |
| Undecenyl Side Chain (Allylic C-H) | Hydrogen abstraction | Hydroperoxides, leading to crosslinking or scission. |
| Undecenyl Side Chain (C=C bond) | Radical addition | Epoxides, crosslinked structures. youtube.com |
Advanced Material Applications of Oxirane, 10 Undecenyloxy Methyl Derivatives and Polymers
Polymeric Materials for Coatings and Adhesives
The derivatives of Oxirane, [(10-undecenyloxy)methyl]- are instrumental in formulating high-performance polymeric materials for coatings and adhesives. The presence of the long undecenyl side chain and the reactive oxirane ring allows for precise control over the properties of the final cured product.
Reactive Diluents in Epoxy Systems
In epoxy formulations, viscosity control is paramount for ensuring proper application and substrate wetting. High viscosity resins often require the addition of diluents. Reactive diluents are a class of additives that, unlike non-reactive solvents, possess functional groups that allow them to co-react with the epoxy resin system during the curing process. changdechem.comabg-am.com This integration into the polymer network minimizes issues such as volatile organic compound (VOC) emissions and the plasticizing effects that can compromise the mechanical and thermal properties of the cured material. changdechem.com
Oxirane, [(10-undecenyloxy)methyl]-, serves as an effective monofunctional reactive diluent. Its long aliphatic chain (C11) significantly reduces the viscosity of high-viscosity epoxy resins, such as those based on bisphenol A diglycidyl ether (DGEBA). changdechem.com This reduction in viscosity improves the handling and processing characteristics of the formulation. tachechemical.com The glycidyl (B131873) ether group on the molecule readily participates in the curing reaction with the hardener, becoming a permanent part of the cross-linked network. changdechem.comtachechemical.com
The key advantage of using a long-chain alkyl glycidyl ether like UGE is the enhancement of flexibility and impact resistance in the cured product, properties that are often diminished by more rigid diluents. abg-am.com Furthermore, the hydrophobic nature of the undecenyl chain can improve the water resistance of the resulting coating or adhesive. google.com
Table 1: Comparison of Reactive Diluent Properties This table illustrates the typical properties of monofunctional reactive diluents similar to Oxirane, [(10-undecenyloxy)methyl]-.
| Property | Value Range | Benefit in Epoxy Systems |
| Viscosity at 25°C (mPa·s) | 5 - 15 | Significant reduction of resin viscosity for improved application. changdechem.com |
| Epoxy Equivalent Weight (g/eq) | 270 - 320 | Lower cross-link density, contributing to increased flexibility. tachechemical.com |
| Functionality | Monofunctional (Epoxy) | Reduces viscosity without significantly compromising chemical resistance. nagase.com |
| Chain Length | Long (C11) | Enhances flexibility, impact strength, and hydrophobicity. abg-am.comgoogle.com |
This is an interactive table. Click on the headers to sort the data.
Formulation of Advanced Coating Systems
The utility of Oxirane, [(10-undecenyloxy)methyl]- extends beyond its role as a simple reactive diluent. The pendant terminal alkene group on each monomer unit within the polymer chain provides a site for secondary "click" chemistry reactions, most notably thiol-ene coupling. illinois.edunih.gov This feature is pivotal for creating advanced, functional coating systems.
Thiol-ene chemistry is a highly efficient and selective reaction that proceeds rapidly under UV irradiation or thermal initiation, often without the need for a catalyst. illinois.edu After an initial epoxy-based coating containing poly([(10-undecenyloxy)methyl]-oxirane) is applied and cured, the surface can be further functionalized. By reacting the available carbon-carbon double bonds with various thiol-containing molecules, a wide array of properties can be imparted to the coating surface. nih.gov For example, one could introduce:
Hydrophilic groups: Thiol-terminated poly(ethylene glycol) (PEG) can be grafted to the surface to improve biocompatibility or create anti-fouling surfaces.
Hydrophobic groups: Fluorinated thiols can be attached to create highly water- and oil-repellent surfaces.
Biocidal moieties: Thiol-containing antimicrobial agents can be covalently bonded to the surface for applications in medical devices or sterile environments.
This post-functionalization capability allows for the creation of multifunctional coatings from a single base polymer, where the bulk properties (adhesion, flexibility, toughness) are determined by the epoxy backbone and the surface properties are tailored via the thiol-ene reaction. nih.govrsc.org
Composite Materials Reinforcement and Interfacial Chemistry
The performance of composite materials, which consist of a reinforcement phase (e.g., glass or carbon fibers) embedded within a polymer matrix, is critically dependent on the quality of the interface between these two components. Strong interfacial adhesion is necessary to efficiently transfer stress from the matrix to the reinforcement, thereby maximizing the strength and durability of the composite.
Polymers derived from Oxirane, [(10-undecenyloxy)methyl]- offer a unique advantage in the engineering of this interfacial region. The pendant undecenyl groups along the polymer backbone can act as anchor points to covalently bond the polymer matrix to the surface of the reinforcement fillers. This can be achieved by first functionalizing the filler surface with thiol groups and then using the thiol-ene reaction to graft the polymer chains directly onto the filler. illinois.edu
Development of Amphiphilic Polyethers for Specialized Systems
Amphiphilic polymers, which contain both hydrophilic (water-loving) and hydrophobic (water-fearing) segments, are capable of self-assembling into ordered nanostructures in solution. researchgate.netnih.gov Polyethers based on Oxirane, [(10-undecenyloxy)methyl]- are excellent candidates for creating such materials. The long hydrophobic undecenyl side chain provides a stark contrast to a hydrophilic polymer backbone or can be paired with a hydrophilic block in a copolymer architecture.
A common strategy is the block copolymerization of UGE with a hydrophilic monomer like ethylene (B1197577) oxide (EO). rsc.org This results in amphiphilic block copolymers, such as poly(ethylene glycol)-b-poly([(10-undecenyloxy)methyl]-oxirane) (PEG-b-PUGE). In an aqueous environment, these polymers self-assemble to minimize the unfavorable interactions between the hydrophobic PUGE block and water. rsc.orgnih.gov
Co-surfactants in Microemulsion Systems
Microemulsions are thermodynamically stable, transparent dispersions of oil and water, stabilized by an interfacial film of surfactant molecules. researchgate.net Often, a co-surfactant is required to provide the necessary flexibility to the interfacial film to accommodate the curvature needed for microemulsion formation.
Amphiphilic polyethers derived from UGE can function as highly effective polymeric co-surfactants. Their molecular architecture, combining a flexible polyether backbone with numerous hydrophobic side chains, allows them to partition effectively at the oil-water interface. rsc.org Unlike traditional small-molecule surfactants, the polymeric nature of these co-surfactants can impart greater stability to the microemulsion over a wider range of temperatures and compositions. The terminal double bonds on the UGE units also offer the potential to crosslink the interfacial film after the microemulsion is formed, creating robust nanostructured gels or capsules.
Self-assembly of Polymeric Structures
The self-assembly of amphiphilic block copolymers in selective solvents can lead to a variety of morphologies, including spherical micelles, cylindrical or worm-like micelles, and vesicles (also known as polymersomes). nih.govresearchgate.netnih.gov The final morphology is governed by factors such as the relative block lengths, the polymer concentration, and the nature of the solvent. researchgate.net
For a PEG-b-PUGE block copolymer in water, the hydrophobic PUGE blocks would form the core of the resulting nanostructure, while the hydrophilic PEG blocks would form the outer corona, stabilizing the structure in the aqueous medium. nih.gov The long, flexible undecenyl side chains within the core can exhibit their own packing behavior, potentially leading to liquid crystalline or crystalline domains within the core. rsc.org
These self-assembled structures have significant potential in various fields. For instance, the hydrophobic core of the micelles can serve as a nanoscopic reservoir for encapsulating and delivering hydrophobic drugs. uni-bayreuth.de The pendant alkene groups within the core can be subsequently reacted, for example, via thiol-ene chemistry, to crosslink the core and "lock in" the encapsulated cargo, providing a more stable and controlled release profile. nih.govrsc.org
Table 2: Self-Assembled Structures from UGE-based Block Copolymers
| Structure | Typical Core-Forming Block | Typical Shell-Forming Block | Potential Application |
| Spherical Micelle | Poly([(10-undecenyloxy)methyl]-oxirane) | Poly(ethylene glycol) | Drug delivery, solubilization of hydrophobic agents. nih.govuni-bayreuth.de |
| Cylindrical Micelle | Poly([(10-undecenyloxy)methyl]-oxirane) | Poly(ethylene glycol) | Templates for nanomaterial synthesis, viscosity modifiers. researchgate.net |
| Vesicle (Polymersome) | Poly([(10-undecenyloxy)methyl]-oxirane) | Poly(ethylene glycol) | Encapsulation of both hydrophilic and hydrophobic agents, artificial cells. nih.gov |
This is an interactive table. Click on the headers to sort the data.
Polymeric Scaffolds in Biomedical Engineering (Excluding clinical human trial data and specific drug delivery systems)
The development of advanced polymeric materials for biomedical applications is a rapidly expanding field of research. Among the promising candidates, polymers derived from "Oxirane, [(10-undecenyloxy)methyl]-" (also known as undec-10-en-1-yl glycidyl ether) are gaining attention due to their unique combination of a reactive oxirane ring for polymerization, a long aliphatic chain for hydrophobicity and flexibility, and a terminal double bond for post-polymerization modification. These features allow for the creation of sophisticated polymer architectures suitable for tissue engineering scaffolds.
Biocompatible Polyether Synthesis
The synthesis of biocompatible polyethers from "Oxirane, [(10-undecenyloxy)methyl]-" is primarily achieved through ring-opening polymerization (ROP) of the oxirane moiety. This process can be tailored to produce linear or branched polymers with controlled molecular weights and low polydispersity, which are critical parameters for biomedical applications. The resulting polyether backbone is generally considered biocompatible, a characteristic shared by other polyethers like poly(ethylene glycol) (PEG) and polyglycerol (PG). Polyglycidol, for instance, is a polyether frequently used in biomedical and pharmaceutical applications due to its biocompatibility and functionality. nih.gov
Anionic ROP is a common method for synthesizing well-defined polyethers from glycidyl ether monomers. This technique often employs initiators such as potassium alkoxides or cesium 2-(benzyloxy)ethanolate. For instance, in the synthesis of analogous polyethers from oleyl glycidyl ether (OlGE), a structurally similar bio-based monomer, anionic ROP initiated by mPEG macroinitiators yields well-defined amphiphilic block copolymers. rsc.org This approach can be directly translated to the polymerization of "Oxirane, [(10-undecenyloxy)methyl]-" to create, for example, block copolymers with PEG, which can self-assemble into various nanostructures suitable for scaffolding applications.
The presence of the undecenyl side chain imparts significant hydrophobicity to the polymer, which can be balanced by copolymerization with more hydrophilic monomers like ethylene oxide or other glycidyl ethers. This allows for the tuning of the hydrophilic-lipophilic balance (HLB) of the resulting polyether, a key factor in its interaction with biological systems.
Furthermore, the biocompatibility of these polyethers can be inferred from studies on similar structures. For example, linear polyglycerol is known to be a highly hydrophilic and biocompatible polymer. mpg.de By analogy, polyethers derived from "Oxirane, [(10-undecenyloxy)methyl]-" are expected to exhibit low cytotoxicity. The long aliphatic side chain is derived from undecylenic acid, which is found in the human body, suggesting a favorable biological profile.
A key advantage of using "Oxirane, [(10-undecenyloxy)methyl]-" is the potential for creating functional scaffolds. The terminal double bond on the undecenyl side chain is amenable to a variety of post-polymerization modification reactions, such as thiol-ene click chemistry. This allows for the covalent attachment of bioactive molecules, such as peptides or growth factors, to the polymer scaffold to enhance cell adhesion, proliferation, and differentiation.
| Parameter | Description | Relevance to Biocompatibility |
| Polymer Backbone | Polyether | Generally considered biocompatible and non-toxic. |
| Monomer Source | Undecylenic acid derivative (bio-based potential) | Natural origin suggests good biocompatibility. |
| Polymerization Control | Anionic ROP | Allows for control over molecular weight and low polydispersity, which is crucial for reproducible biological performance. |
| Functionalization | Terminal double bond | Enables covalent attachment of bioactive molecules to promote specific cellular responses. |
| Hydrophobicity | Long aliphatic side chain | Can be tuned through copolymerization to optimize cell-material interactions. |
Design of Smart Polymeric Materials for Environmental Applications
Smart polymers, or stimuli-responsive polymers, are materials that undergo significant changes in their properties in response to small changes in their environment, such as temperature, pH, or light. neuroquantology.com This responsiveness makes them highly attractive for a range of environmental applications, including water purification, remediation of hazardous waste, and environmental sensing. researchgate.netpsu.edunih.gov The unique chemical structure of "Oxirane, [(10-undecenyloxy)methyl]-" provides a versatile platform for the design of such smart materials.
The terminal double bond of the undecenyl side chain is a key feature that can be exploited to impart stimuli-responsive behavior. For example, it can be used as a reactive site to introduce functional groups that are sensitive to specific environmental triggers. One approach is the copolymerization of "Oxirane, [(10-undecenyloxy)methyl]-" with other functional monomers. For instance, copolymerization with monomers containing acidic or basic groups can result in pH-responsive polymers.
Another strategy involves the post-polymerization modification of the pendant double bonds. For example, thiol-ene click chemistry can be used to attach moieties that confer thermo-responsiveness, such as oligo(ethylene glycol) chains. By controlling the length and density of these grafted chains, the lower critical solution temperature (LCST) of the polymer can be precisely tuned. Below the LCST, the polymer is soluble in water, while above the LCST, it becomes insoluble and precipitates. This property can be harnessed for applications such as smart flocculants for water treatment or for the controlled release of sequestered pollutants.
The long hydrophobic undecenyl side chain can also contribute to the smart behavior of the resulting polymers. For instance, in an aqueous environment, these hydrophobic chains can form microdomains that can be used to sequester hydrophobic pollutants from water. A change in stimulus, such as temperature or pH, could then trigger a conformational change in the polymer, leading to the release of the sequestered pollutants in a controlled manner for subsequent degradation or disposal.
| Stimulus | Design Strategy | Potential Environmental Application |
| Temperature | Copolymerization or grafting with thermo-responsive polymers (e.g., oligo(ethylene glycol)). | Water remediation, smart flocculants. |
| pH | Copolymerization with monomers containing acidic or basic groups. | Controlled release of sequestered pollutants, pH-responsive membranes. |
| Pollutants | Formation of hydrophobic microdomains from undecenyl side chains. | Sequestration of organic pollutants from water. |
Renewable Resource Utilization in Polymer Synthesis
The increasing demand for sustainable materials has driven research into the use of renewable resources for polymer synthesis. mpg.de Bio-based monomers, derived from plant oils, carbohydrates, and other biomass sources, offer a promising alternative to traditional petroleum-based feedstocks, contributing to a more circular economy and reducing the environmental impact of polymer production. researchgate.net
Bio-based Monomers for Sustainable Polymers
"Oxirane, [(10-undecenyloxy)methyl]-" is a prime example of a bio-based monomer that can be utilized in the synthesis of sustainable polymers. Its precursor, 10-undecenoic acid (undecylenic acid), is readily obtained from the pyrolysis of castor oil, a renewable feedstock. The conversion of 10-undecenoic acid to "Oxirane, [(10-undecenyloxy)methyl]-" involves a two-step process: reduction of the carboxylic acid to the corresponding alcohol (10-undecen-1-ol), followed by glycidylation of the alcohol, typically with epichlorohydrin (B41342).
The resulting monomer retains the double bond from the parent undecylenic acid, making it a valuable building block for a variety of polymerization techniques beyond ring-opening polymerization. For instance, the terminal double bond can participate in free-radical polymerization or be used in thiol-ene step-growth polymerization to create cross-linked networks. This versatility allows for the synthesis of a wide range of sustainable polymers, from linear thermoplastics to thermosetting resins, all originating from a renewable resource.
A study on a similar bio-based monomer, oleyl glycidyl ether (OlGE), which is synthesized from a bio-based fatty alcohol and epichlorohydrin, highlights the potential of such monomers. rsc.org The research demonstrated the successful synthesis of well-defined amphiphilic block copolymers through anionic ring-opening polymerization. rsc.org These findings underscore the viability of using monomers like "Oxirane, [(10-undecenyloxy)methyl]-" to create high-performance polymers from renewable feedstocks.
The properties of polymers derived from "Oxirane, [(10-undecenyloxy)methyl]-" can be tailored through copolymerization with other bio-based or conventional monomers. This allows for the development of sustainable polymers with a wide range of thermal and mechanical properties, suitable for diverse applications. For example, copolymerization with rigid bio-based monomers could enhance the stiffness and thermal stability of the resulting material.
| Property | Influence of "Oxirane, [(10-undecenyloxy)methyl]-" | Research Finding Analogy (from OlGE) |
| Bio-based Content | Derived from castor oil. | OlGE is synthesized from a bio-based fatty alcohol. rsc.org |
| Polymerizability | Anionic ROP, free-radical polymerization, thiol-ene polymerization. | OlGE undergoes well-defined anionic ROP. rsc.org |
| Thermal Properties | The long aliphatic chain can induce crystallinity. | Block copolymers of mPEG-b-POlGE exhibit two distinct melting temperatures. researchgate.net |
| Modifiability | Pendant double bonds allow for post-polymerization modification. | The thiol-ene click reaction allows for subsequent functionalization of POlGE. researchgate.net |
The use of "Oxirane, [(10-undecenyloxy)methyl]-" as a bio-based monomer represents a significant step towards the development of sustainable polymers. By leveraging renewable feedstocks and versatile polymerization chemistry, it is possible to create advanced materials with a reduced environmental footprint, addressing the critical need for more sustainable technologies in the polymer industry.
Theoretical and Computational Investigations
Quantum Chemical Studies on Oxirane Ring Strain and Reactivity
The reactivity of epoxides is largely governed by the inherent strain of the three-membered ring, making them susceptible to ring-opening reactions. nih.gov Quantum chemical calculations are instrumental in quantifying this ring strain and elucidating the electronic factors that influence the reactivity of substituted oxiranes like Oxirane, [(10-undecenyloxy)methyl]-.
High-level computational methods can be employed to determine the strain energy of the oxirane ring. nih.gov The presence of the [(10-undecenyloxy)methyl]- substituent is expected to modulate the electronic properties of the oxirane ring. The ether linkage may exert an electron-withdrawing inductive effect, which can influence the partial charges on the ring carbons and the oxygen atom. A kinetic and quantum-chemical study on phenyl glycidyl (B131873) ether and epichlorohydrin (B41342) demonstrated that the reactivity of oxiranes is influenced by the electronic effects of their substituents. pleiades.online
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can provide detailed information about the molecule's electronic structure. Key parameters that can be calculated to predict reactivity include:
Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites. For Oxirane, [(10-undecenyloxy)methyl]-, the ESP map would likely show a region of negative potential around the oxygen atom, indicating its nucleophilicity, and regions of positive potential around the ring carbons, highlighting their susceptibility to nucleophilic attack.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy and localization of the LUMO on the oxirane ring carbons would indicate the preferred sites for nucleophilic attack.
Natural Bond Orbital (NBO) Analysis: NBO analysis can provide insights into the hybridization of the ring atoms and the nature of the strained C-C and C-O bonds, further explaining the ring's reactivity.
A study on the epoxidation of ethyl linoleate (B1235992) utilized quantum chemical calculations to show that the epoxidation process is exothermic. researchgate.net Similarly, calculations for Oxirane, [(10-undecenyloxy)methyl]- would likely reveal the exothermic nature of its ring-opening reactions, a key consideration for controlling polymerization processes.
Molecular Dynamics Simulations of Polymerization Processes
Molecular dynamics (MD) simulations are a powerful tool for investigating the dynamic processes of polymerization at the atomic level. youtube.com For Oxirane, [(10-undecenyloxy)methyl]-, MD simulations can model the ring-opening polymerization of the oxirane moiety and the subsequent or concurrent reactions involving the terminal undecenyl groups.
The general workflow for simulating the polymerization process involves several key steps:
System Setup: A simulation box is created containing multiple monomers of Oxirane, [(10-undecenyloxy)methyl]- and any initiator or catalyst molecules. The initial positions and velocities of the atoms are assigned randomly.
Force Field Selection: A suitable force field is chosen to describe the interactions between atoms. For reactive systems like this, reactive force fields (e.g., ReaxFF) are often employed, which can model the formation and breaking of chemical bonds during the simulation. mdpi.com
Equilibration: The system is allowed to equilibrate at a specific temperature and pressure to achieve a stable starting configuration.
Production Run: The simulation is run for a sufficient length of time to observe the polymerization process. The trajectories of all atoms are saved for later analysis.
MD simulations can provide a wealth of information about the polymerization process, including:
Polymerization Kinetics: By tracking the number of reacted monomers over time, the rate of polymerization can be determined.
Polymer Architecture: The simulations can reveal the resulting polymer structure, such as the formation of linear chains, branched polymers, or cross-linked networks. The presence of the undecenyl group in Oxirane, [(10-undecenyloxy)methyl]- offers the potential for secondary polymerization or cross-linking reactions, which can be explicitly modeled.
Mechanism of Polymerization: The simulations can provide insights into the step-by-step mechanism of the polymerization reaction, including the role of the catalyst and the regioselectivity of the ring-opening.
A general bottom-up simulation scheme, known as PolySMart, has been developed to construct various polymer architectures by mimicking polymerization reactions through MD simulations. tue.nl This approach could be adapted to model the polymerization of Oxirane, [(10-undecenyloxy)methyl]- to generate realistic polymer models.
Computational Design of Novel Catalysts for Oxirane, [(10-undecenyloxy)methyl]- Reactions
The choice of catalyst is crucial for controlling the ring-opening polymerization of epoxides. Computational methods are increasingly being used to design and screen novel catalysts with high activity and selectivity. For the polymerization of Oxirane, [(10-undecenyloxy)methyl]-, catalysts are needed that can efficiently open the oxirane ring while potentially leaving the terminal double bond intact for subsequent functionalization.
Computational catalyst design typically involves the following steps:
Hypothesis Generation: Based on known catalytic mechanisms, new catalyst structures are proposed. For epoxide polymerization, catalysts based on metal complexes (e.g., salen-Co) or organocatalysts have shown promise. nih.govrsc.org
Computational Screening: The proposed catalysts are then screened using quantum chemical calculations to predict their catalytic activity. This often involves calculating the energy barriers for the key steps in the catalytic cycle, such as the coordination of the epoxide to the catalyst and the subsequent ring-opening.
Mechanism Elucidation: Detailed quantum chemical calculations are performed on the most promising catalyst candidates to elucidate the full reaction mechanism. This can help in understanding the factors that control the catalyst's activity and selectivity.
A study on the development of catalysts for the ring-opening polymerization of cyclic esters highlighted the importance of understanding how systematic modifications to the ligand scaffold and metal center affect catalytic performance. tennessee.edu This principle is directly applicable to the design of catalysts for Oxirane, [(10-undecenyloxy)methyl]-. For instance, computational studies could explore how modifying the ligands around a metal center influences the Lewis acidity of the catalyst, thereby tuning its reactivity towards the oxirane ring.
The table below presents a hypothetical comparison of computationally screened catalyst types for the polymerization of Oxirane, [(10-undecenyloxy)methyl]-.
| Catalyst Type | Predicted Activity | Predicted Selectivity for Ring-Opening | Potential for Double Bond Preservation |
| Salen-Co Complex | High | High | Moderate to High |
| Guanidine-based Organocatalyst | Moderate to High | High | High |
| Lewis Acidic Metal Halide | High | Moderate | Low to Moderate |
This table is a hypothetical representation based on general principles of catalyst design and has not been generated from specific experimental or computational data for Oxirane, [(10-undecenyloxy)methyl]-.
Structure-Property Relationships in Polymeric Materials via Computational Modeling
A key advantage of computational modeling is its ability to predict the macroscopic properties of a polymer based on its molecular structure. nih.gov For polymers derived from Oxirane, [(10-undecenyloxy)methyl]-, computational models can establish crucial structure-property relationships, guiding the design of materials with specific thermal, mechanical, and chemical properties.
The long undecenyl side chain is expected to significantly influence the properties of the resulting polymer. Computational studies can quantify these effects:
Molecular Dynamics Simulations of Bulk Polymers: Once a realistic polymer model is generated, MD simulations can be used to predict a range of properties.
Mechanical Properties: By subjecting the simulated polymer to virtual tensile or shear tests, properties like Young's modulus, tensile strength, and elongation at break can be estimated. The flexible undecenyl chains are likely to impart a degree of flexibility and a lower glass transition temperature to the polymer.
Thermal Properties: The glass transition temperature (Tg) can be predicted by monitoring the change in density or specific volume as a function of temperature in the simulation. The presence of the long aliphatic side chains would be expected to lower the Tg compared to a polymer with shorter side chains.
Chemical Properties: The simulations can also be used to study the compatibility of the polymer with other materials or solvents, as well as its barrier properties to the diffusion of small molecules.
The table below illustrates the predicted effect of the undecenyl side chain on various polymer properties, based on general principles of polymer physics.
| Property | Predicted Effect of Undecenyl Side Chain | Rationale |
| Glass Transition Temperature (Tg) | Decrease | Increased free volume and chain mobility due to the flexible aliphatic side chains. |
| Young's Modulus | Decrease | The flexible side chains reduce the overall stiffness of the polymer matrix. |
| Elongation at Break | Increase | The long side chains can allow for greater chain slippage and deformation before failure. |
| Density | Decrease | The bulky side chains prevent efficient packing of the polymer chains. |
This table is a qualitative prediction based on established structure-property relationships in polymers and is not based on specific simulated data for polymers of Oxirane, [(10-undecenyloxy)methyl]-.
By systematically varying the length of the alkyl chain or introducing other functional groups in silico, a comprehensive understanding of the structure-property relationships can be developed, enabling the rational design of novel polymers based on Oxirane, [(10-undecenyloxy)methyl]- with tailored performance characteristics.
Q & A
What safety protocols are recommended for handling [(10-undecenyloxy)methyl]oxirane in laboratory settings?
Basic Research Question
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Use NIOSH-approved respirators if ventilation is insufficient .
- Ventilation: Operate in a fume hood to avoid inhalation of vapors or aerosols. Ensure local exhaust ventilation systems are functional .
- Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid dust generation during cleanup .
- First Aid: For skin contact, wash immediately with soap and water. For eye exposure, irrigate with water for ≥15 minutes and seek medical attention .
What are the standard synthetic routes for [(10-undecenyloxy)methyl]oxirane, and what parameters influence yield?
Basic Research Question
Methodological Answer:
- Epoxidation of Alkenes: React 10-undecenol with a peracid (e.g., m-CPBA) in dichloromethane under controlled temperatures (0–5°C). Monitor reaction progress via TLC or GC-MS .
- Key Parameters:
- Stoichiometry: Maintain a 1:1.2 molar ratio of alkene to peracid to minimize side reactions.
- Solvent Polarity: Use aprotic solvents (e.g., CH₂Cl₂) to stabilize the transition state and enhance epoxidation efficiency .
- Temperature Control: Sub-ambient temperatures reduce ring-opening side reactions .
How can spectroscopic methods characterize [(10-undecenyloxy)methyl]oxirane’s structure?
Basic Research Question
Methodological Answer:
- NMR Spectroscopy:
- IR Spectroscopy: Detect epoxide ring vibrations (1250–950 cm⁻¹) and C-O-C stretching (1100–1050 cm⁻¹) .
- Mass Spectrometry: Use high-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of H₂O or CO) .
How can computational chemistry predict [(10-undecenyloxy)methyl]oxirane’s reactivity and stability?
Advanced Research Question
Methodological Answer:
- DFT Calculations: Optimize geometry using B3LYP/6-31G(d) to determine bond angles and strain energy of the epoxide ring. Compare with experimental X-ray data, if available .
- Reactivity Modeling: Simulate nucleophilic attack on the epoxide using Fukui indices to identify electrophilic sites. Solvent effects can be modeled with PCM (Polarizable Continuum Model) .
- Thermodynamic Stability: Calculate ΔG of ring-opening reactions (e.g., hydrolysis) to assess stability under varying pH conditions .
What strategies resolve contradictions in reaction pathway data involving [(10-undecenyloxy)methyl]oxirane?
Advanced Research Question
Methodological Answer:
- Mechanistic Probes: Use isotopically labeled reagents (e.g., D₂O for hydrolysis studies) to track regioselectivity. For example, ¹⁸O labeling can clarify nucleophilic attack sites .
- Kinetic Analysis: Perform time-resolved IR or UV-Vis spectroscopy to monitor intermediate formation. Compare activation energies (Ea) for competing pathways .
- Cross-Validation: Combine HPLC-MS data with computational predictions (e.g., transition state simulations) to reconcile discrepancies between observed and expected products .
How does the epoxide group influence [(10-undecenyloxy)methyl]oxirane’s role in catalytic processes?
Advanced Research Question
Methodological Answer:
- Acid/Base Catalysis: In ring-opening reactions, use Bronsted acids (e.g., H₂SO₄) or Lewis acids (e.g., BF₃·Et₂O) to activate the epoxide. Monitor regioselectivity via NMR .
- Enantioselective Catalysis: Employ chiral catalysts (e.g., Jacobsen’s salen complexes) for asymmetric epoxide ring-opening. Analyze enantiomeric excess (ee) via chiral HPLC or polarimetry .
- Polymerization Studies: Investigate cationic or anionic polymerization kinetics using DSC or GPC. Correlate initiator structure (e.g., BF₃ vs. KOtBu) with polymer molecular weight .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
